molecular formula C5H5N B011455 4-Cyano-1-butyne CAS No. 19596-07-7

4-Cyano-1-butyne

Cat. No. B011455
CAS RN: 19596-07-7
M. Wt: 79.1 g/mol
InChI Key: VMUWIDHKAIGONP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of derivatives related to 4-Cyano-1-butyne, such as unsymmetrical 1,4-diamino-2-butynes, has been developed through microwave-assisted Cu(I)-catalyzed cross-A3-coupling/decarboxylative coupling processes. This method provides a series of target products in moderate to good yields with high chemoselectivity, demonstrating the versatility of 4-Cyano-1-butyne derivatives in chemical synthesis (Xu, Feng, & Van der Eycken, 2021).

Molecular Structure Analysis

The molecular structure of 1-butyne, a closely related compound, has been extensively studied, providing insights into the geometric parameters that likely influence the behavior of 4-Cyano-1-butyne as well. These studies utilize techniques such as gas electron diffraction and theoretical ab initio calculations to determine bond lengths and angles, which are crucial for understanding the reactivity and physical properties of these molecules (Bastiansen et al., 1995).

Chemical Reactions and Properties

Chemical reactions involving cyano radicals and alkynes, including 1-butyne, have been thoroughly investigated. These studies provide valuable insights into the reactivity of cyano-containing compounds. For example, reactions of the cyano radical with 1-butyne can lead to various products depending on the reaction conditions, showcasing the diverse reactivity patterns of these molecules (Jamal & Mebel, 2013).

Scientific Research Applications

  • Photoluminescence and UV Light Emission : 4-Cyano-1-butyne monomers and polymers show potential applications in photoluminescence and UV light emission research. This application is particularly relevant in the field of materials science for developing new luminescent materials (Chen, Chen, Zhou, & He, 2009).

  • Diamine Oxidase Inhibition : 1,4-Diamino-2-butyne, closely related to 4-Cyano-1-butyne, acts as a mechanism-based inhibitor of diamine oxidase in pea cotyledons. This is significant in biochemistry, particularly in understanding enzyme activity and inhibition (Peč & Frébort, 1992).

  • Applications in Medicine, Pesticides, Aromatics, and Polymers : 1,4-Dichloro-2-butyne, a compound related to 4-Cyano-1-butyne, finds extensive use in medicine, pesticides, aromatics, and polymer materials, indicating a broad spectrum of industrial applications (Xian et al., 2011).

  • Astrochemistry : The cyano radical's reaction with hydrocarbons like 1-butyne can form nitrogen and carbon-bearing molecules in the atmospheres of Titan, Pluto, and Triton. This finding is significant in astrochemistry and the study of extraterrestrial atmospheres (Morales, Le Picard, Canosa, & Sims, 2010).

  • Conformational Studies : The conformation and vibrational spectra of 1-Cyano-3-Butyne, a structurally similar molecule, have been studied across different states (vapour, liquid, solid), revealing insights into molecular structure and stability at various temperatures (Klaeboe et al., 1980).

  • Catalysis and Chemical Synthesis : Microwave-assisted Cu(I)-catalyzed synthesis demonstrates the formation of unsymmetric 1,4-diamino-2-butynes, a process significant in organic synthesis and chemical engineering (Xu, Feng, & Van der Eycken, 2021).

  • Molecular Structure Investigation : An electron diffraction study of 1,4-Dichloro-2-butyne, related to 4-Cyano-1-butyne, detailed its molecular structure, revealing important bond distances and angles. This research is crucial in the field of molecular physics and chemistry (Kuchitsu, 1957).

Safety And Hazards


  • Toxicity : 4-Cyano-1-butyne is toxic if ingested and can cause harm to the respiratory system.

  • Combustibility : It is combustible and should be handled with care.

  • Storage : Store in a cool place away from direct sunlight.


Future Directions

Research on 4-Cyano-1-butyne continues to explore its synthetic applications, potential pharmaceutical derivatives, and novel reactions. Investigating its reactivity with various nucleophiles and its role in organic transformations could lead to exciting developments.


properties

IUPAC Name

pent-4-ynenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N/c1-2-3-4-5-6/h1H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMUWIDHKAIGONP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90173257
Record name 4-Cyano-1-butyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90173257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

79.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyano-1-butyne

CAS RN

19596-07-7
Record name 4-Cyano-1-butyne
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019596077
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Cyano-1-butyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90173257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Cyano-1-butyne
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Cyano-1-butyne
Reactant of Route 2
Reactant of Route 2
4-Cyano-1-butyne
Reactant of Route 3
Reactant of Route 3
4-Cyano-1-butyne
Reactant of Route 4
Reactant of Route 4
4-Cyano-1-butyne
Reactant of Route 5
Reactant of Route 5
4-Cyano-1-butyne
Reactant of Route 6
Reactant of Route 6
4-Cyano-1-butyne

Citations

For This Compound
22
Citations
PM Dorman, BJ Esselman, PB Changala… - Journal of Molecular …, 2022 - Elsevier
… The analysis of the rotational spectrum of 4-cyano-1-butyne, an open-chain isomer of … identification of anti- and gauche-4-cyano-1-butyne in the interstellar medium by radioastronomy. …
Number of citations: 2 www.sciencedirect.com
EE Etim, AI Onen, C Andrew… - … Society of Nigeria, 2018 - journals.chemsociety.org.ng
… Seven C5H5N isomers (Pyridine, 1-cynao-1,3-butadiene, Azafulvene, 2-methylene-3-butenenitrile, 2,4cyclopentadiene-1-imine, 4-cyano-1-butyne, Bicyclo [… 2.64647 4-cyano-1-butyne …
Number of citations: 2 www.journals.chemsociety.org.ng
PM Dormana, BJ Esselmana… - … and Analyses of …, 1923 - search.proquest.com
… These data provide a sufficient foundation for the identification of anti-and gauche-4-cyano-1butyne in the interstellar medium by radio astronomy. The gauche conformer is estimated to …
Number of citations: 0 search.proquest.com
PMD née Kirkconnell - 2023 - search.proquest.com
… Rotational spectrum of 4-cyano-1-butyne from 188.0 GHz to 192.5 GHz (bottom) and stick … of gauche-4-cyano-1-butyne, and solid-colored lines mark transitions of anti-4-cyano-1-butyne. …
Number of citations: 0 search.proquest.com
BJ Esselman, SM Kougias, MD Fellows… - Journal of Molecular …, 2022 - Elsevier
… and measured, it is possible to estimate the equatorial to axial ratio using the same methodology recently employed for determining the ratio of anti- to gauche-4-cyano-1‑butyne [50]. …
Number of citations: 1 www.sciencedirect.com
KA Mandla, CE Moore, AL Rheingold… - Angewandte …, 2018 - Wiley Online Library
… However, when electron-withdrawing substituents were present, as in the case of 4-cyano-1-butyne (entry 13), the regioselectivity of the hydrostannation process was again diminished. …
Number of citations: 23 onlinelibrary.wiley.com
HH Smith, SM Kougias, BJ Esselman… - The Journal of …, 2022 - ACS Publications
The rotational spectrum of 1-cyanocyclobutene from 130 to 360 GHz has been observed, assigned, and least-squares fit for the ground state and the two lowest-energy vibrationally …
Number of citations: 7 pubs.acs.org
CH Larsen, KW Anderson, RE Tundel, SL Buchwald - Synlett, 2006 - thieme-connect.com
… Unfortunately, when the conditions in Equation [1] were applied to the coupling of 4-fluorobenzyl chloride and 4-cyano-1-butyne, an inseparable mixture of alkyne and allene products …
Number of citations: 34 www.thieme-connect.com
CI Lee, JC DeMott, CJ Pell, A Christopher, J Zhou… - Chemical …, 2015 - pubs.rsc.org
… No DHBTA products were observed for phenyl propargyl sulfide, 3-ethynylpyridine, 4-cyano-1-butyne, 3,3-diethoxy-1-propyne, and methyl propiolate with 0.1 mol% 17-Ir-COE. A1-Bpin, …
Number of citations: 54 pubs.rsc.org
F Fournier, R Guo, EM Gardner… - Accounts of chemical …, 2009 - ACS Publications
… This can be illustrated by a theoretical examination of EVV 2DIR spectra of two conformers of 4-cyano-1-butyne (HC≡C−(CH 2 ) 2 −C≡N), the anti and gauche conformers. Theory …
Number of citations: 64 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.